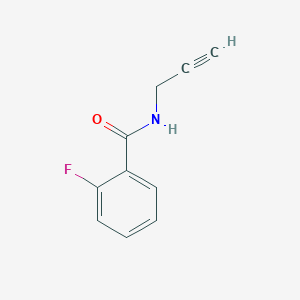

2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE

Description

Contextualization within Fluorinated Benzamide (B126) Chemistry

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a compound. ontosight.ainih.gov Fluorine's high electronegativity and small size can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai

Fluorinated benzamides, a class of compounds to which 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE belongs, have been the subject of extensive research. The substitution of hydrogen with fluorine on the phenyl ring can lead to more favorable pharmacokinetic and pharmacodynamic profiles. ontosight.ai For instance, fluorinated benzamides have been investigated for a variety of therapeutic applications, including their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. ontosight.ainih.gov The position of the fluorine atom on the benzamide scaffold is crucial in determining its biological activity. The ortho-fluorine substitution, as seen in the target compound, can influence the conformation of the molecule and its interactions with target proteins. acs.org Research has shown that even partial fluorine substitution can suppress disorder in benzamide crystals without altering the fundamental packing motif. acs.org

The synthesis of fluorinated benzamides can be achieved through various methods, including the reaction of fluorinated benzoic acids or their derivatives with amines. nih.govnih.gov For example, the synthesis of N-triflylbenzamides has been explored through the direct reaction of triflyl derivatives with benzamides or benzoic acids. nih.gov

Significance of Propargyl Amide Moieties in Chemical Biology

The propargyl amide moiety, characterized by the N-alkylation with a propargyl group (a three-carbon chain with a terminal alkyne), is another key feature of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE. This functional group is of considerable importance in chemical biology and drug discovery. researchgate.netnih.gov The terminal alkyne of the propargyl group is a versatile handle for various chemical modifications, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction allows for the efficient and specific conjugation of the propargyl-containing molecule to other molecules bearing an azide (B81097) group, such as fluorescent probes, affinity tags, or drug delivery systems. nih.gov

Propargylamines, the precursors to propargyl amides, are found in a number of biologically active compounds and are important intermediates in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net Derivatives of propargylamine (B41283), such as pargyline, rasagiline, and selegiline, are used in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. researchgate.net The unique reactivity of the propargylamine moiety, stemming from the presence of both an alkyne and an amine, imparts both nucleophilic and electrophilic characteristics. researchgate.net

The synthesis of propargyl amides can be achieved through the coupling of a carboxylic acid or its derivative with propargylamine. A variety of synthetic strategies have been developed for the preparation of propargylamine derivatives, facilitating their use in biomedical research. nih.govorganic-chemistry.org

Overview of Research Trajectories for 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE

While specific research on 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from the known activities of its constituent moieties. A closely related compound, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, has been synthesized and its crystal structure characterized. researchgate.netnih.govnih.gov Difluorobenzamide derivatives, in general, are known to exhibit a wide range of biological activities, including antiviral, antiproliferation, anti-diabetic, anti-fungal, anti-bacterial, and anti-cancer properties. researchgate.netnih.gov

Given this context, the research interest in 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE likely lies in its potential as a bioactive molecule for therapeutic applications. The combination of the fluorinated benzamide core, which can confer desirable pharmacological properties, with the propargyl amide moiety, which allows for further functionalization or can itself contribute to biological activity, makes this compound a promising candidate for drug discovery programs.

Potential research directions for 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE could include:

Synthesis and Characterization: Development of efficient synthetic routes and detailed structural analysis, including crystallographic studies. The synthesis of a related compound, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, was achieved by reacting prop-2-yn-1-amine with 2,6-difluorobenzoyl chloride in the presence of a base. researchgate.netnih.gov

Biological Screening: Evaluation of its activity against a range of biological targets, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders.

Chemical Biology Probes: Utilization of the terminal alkyne for the development of chemical probes to study biological processes or for the identification of protein targets.

The following table summarizes the key properties of a related compound, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, which can serve as a reference for potential studies on 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE.

| Property | Value for 2,6-Difluoro-N-(prop-2-ynyl)benzamide |

| Molecular Formula | C₁₀H₇F₂NO |

| Molecular Weight | 195.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.0479 (8) Å |

| b | 19.738 (3) Å |

| c | 9.2428 (15) Å |

| β | 91.432 (4)° |

| Volume | 920.6 (3) ų |

| Z | 4 |

Data obtained from the crystallographic study of 2,6-Difluoro-N-(prop-2-ynyl)benzamide. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-prop-2-ynylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNUSGPHACLADO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro N Prop 2 Yn 1 Yl Benzamide and Analogues

Strategies for Benzamide (B126) Core Functionalization with Propargyl Groups

The introduction of a propargyl group onto a benzamide core is fundamentally achieved through the formation of an amide bond between a benzoic acid derivative and propargylamine (B41283). This reaction is a cornerstone of organic synthesis and can be accomplished via several standard pathways. The most common method involves the activation of the carboxylic acid group of a fluorinated benzoic acid, followed by nucleophilic attack by propargylamine.

Beyond this primary bond formation, functionalization can also refer to the modification of the propargyl group itself after its attachment to the benzamide core. Gold-catalyzed reactions, for instance, can enable the functionalization of the propargyl C-H bond, creating reactive gold allenylidene intermediates that can react with a variety of nucleophiles. nih.gov This approach allows for the diversification of the propargyl moiety, transforming it from a simple alkyne into a more complex functional group.

Another strategy involves transition-metal-catalyzed reactions where the propargyl group acts as a synthon. For example, ruthenium(II)-catalyzed redox-neutral annulation reactions between benzamides and propargyl alcohols demonstrate how the propargyl unit can participate in carbon-carbon bond-forming reactions to construct more complex heterocyclic systems, such as N-substituted quaternary isoindolinones. acs.org While this example uses a propargyl alcohol, it illustrates the principle of using the benzamide's directing group capabilities to functionalize molecules containing a propargyl-like fragment.

Table 1: Overview of Propargylation Strategies

Click to view data

| Strategy | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Direct Amidation | Standard coupling of a fluorinated benzoic acid (or its activated derivative) with propargylamine. | Coupling agents (e.g., T3P), acyl chlorides, base (e.g., DIPEA). | researchgate.netnih.gov |

| Gold-Catalyzed C-H Functionalization | Post-amidation modification of the propargyl group's terminal C-H bond via a gold allenylidene intermediate. | Gold catalyst, bifunctional ligands (e.g., WangPhos). | nih.gov |

| Ruthenium-Catalyzed Annulation | Use of the benzamide directing group to achieve C-H activation and subsequent annulation with propargyl alcohols. | Ruthenium(II) catalysts. | acs.org |

Regioselective Fluorination Techniques in Benzamide Synthesis

Achieving regioselective fluorination of the benzamide core is critical for the synthesis of specific isomers like 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE. The position of the fluorine atom significantly influences the molecule's properties. Several advanced techniques have been developed for the precise introduction of fluorine onto aromatic rings.

One major class of methods is electrophilic fluorination, which utilizes reagents with an N-F bond, such as Selectfluor™. These reagents can selectively fluorinate electron-rich positions on an aromatic ring. For example, the fluorination of chiral enamides has been shown to proceed with high regioselectivity, targeting the electron-rich olefin. nih.gov A similar principle can be applied to activated aromatic systems in benzamide precursors.

Nucleophilic fluorination provides an alternative and powerful approach. The classic Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, has been a long-standing method. However, modern advancements have led to more versatile techniques. A notable example is the copper-catalyzed Sandmeyer fluorination, which allows for the fluoro-deamination of anilines. acs.org This method can convert an amino group on the benzene (B151609) ring into a fluorine atom with high regioselectivity and tolerance for various functional groups, including amides. acs.org

Furthermore, recent research has explored the use of hydrogen-bonding catalysts to control the regioselectivity of nucleophilic fluorination. By modulating the charge density of the fluoride (B91410) anion through coordination with a urea-based catalyst, it is possible to direct the fluoride to attack a specific position on a substrate, such as an aziridinium (B1262131) salt. acs.org This principle of catalyst-controlled regioselectivity represents a frontier in fluorination chemistry.

Table 2: Regioselective Fluorination Methods for Aromatic Systems

Click to view data

| Technique | Fluorine Source | Key Features | Reference |

|---|---|---|---|

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor™) | Targets electron-rich positions; suitable for activated rings. | nih.gov |

| Sandmeyer Fluoro-deamination | Fluoride ion ([¹⁸F]KF or other sources) | Cu(I)-mediated conversion of anilines to aryl fluorides; high regioselectivity. | acs.org |

| Hydrogen-Bonding Catalysis | Alkali metal fluoride | Catalyst (e.g., urea (B33335) derivative) modulates fluoride reactivity to control regioselectivity. | acs.org |

| Boron-Directed Cycloaddition | Fluoroalkyl trifluoroborate salts | Builds the fluorinated arene ring with complete regiocontrol. | nih.gov |

Specific Syntheses of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE

While a plethora of methods exist for forming amide bonds, the most direct and specific synthesis of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE involves the coupling of 2-fluorobenzoyl chloride with prop-2-yn-1-amine. A well-documented synthesis for the closely related analogue, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, provides a reliable template for this reaction. researchgate.net

The procedure involves dissolving prop-2-yn-1-amine in a suitable aprotic solvent, such as dichloromethane, and cooling the solution to 0 °C. A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), is added to act as a scavenger for the hydrochloric acid byproduct. Subsequently, a solution of 2-fluorobenzoyl chloride in the same solvent is added dropwise. The reaction mixture is stirred, allowing it to warm to room temperature, until the reaction is complete. Standard aqueous workup and purification by chromatography or recrystallization yield the desired product. This method is efficient, high-yielding, and utilizes readily available starting materials.

Reaction Scheme:

Reactants: 2-fluorobenzoyl chloride and prop-2-yn-1-amine

Solvent: Dichloromethane (DCM)

Base: Diisopropylethylamine (DIPEA)

Temperature: 0 °C to room temperature

This synthetic route is robust and widely applicable for the preparation of a variety of N-substituted benzamides. nanobioletters.com

Catalytic Approaches in N-Propargyl Benzamide Formation

Catalysis offers more efficient and atom-economical routes to N-propargyl benzamides and their derivatives. Modern catalytic systems can facilitate both the formation of the core structure and its subsequent functionalization.

A significant development is the direct conversion of α-C–H bonds in N-alkylamines into α-C–alkynyl bonds. This transformation can be achieved through the cooperative action of two Lewis acids, such as B(C₆F₅)₃ and a copper-based complex, without the need for an external oxidant. nih.gov This method allows for the direct synthesis of propargylamines from simpler amine precursors, which can then be acylated to form the final benzamide product.

Once the N-propargyl benzamide scaffold is formed, palladium catalysis can be employed for further modifications. A palladium-catalyzed hydroarylation reaction has been developed for N-propargyl benzamides, using boronic acids as coupling partners. acs.orgnih.gov This strategy provides a direct route to N-allylbenzamide derivatives, demonstrating a powerful method for functionalizing the alkyne moiety of the propargyl group. acs.orgnih.gov The reaction proceeds through a catalytic cycle involving coordination of the alkyne to the Pd(II) center, followed by transmetalation with the boronic acid. acs.org

Gold catalysis also plays a crucial role in the chemistry of propargylic amides. Gold(I) complexes can catalyze the intramolecular cyclization of propargylic amides to form oxazoles. rsc.org This transformation highlights the ability of catalysts to activate the alkyne for nucleophilic attack by the amide oxygen, providing a pathway to valuable heterocyclic products.

Table 3: Catalytic Methods Involving N-Propargyl Benzamides

Click to view data

| Catalytic System | Transformation | Description | Reference |

|---|---|---|---|

| B(C₆F₅)₃ / Copper Complex | α-C–H Alkynylation | Direct conversion of N-alkylamines to N-propargylamines via C-H activation. | nih.gov |

| Palladium(II) / PPh₃ | Hydroarylation | Coupling of N-propargyl benzamides with boronic acids to form N-allylbenzamides. | acs.orgnih.gov |

| Gold(I) / N-Heterocyclic Carbene (NHC) | Intramolecular Cyclization | Cyclization of propargylic amides to synthesize oxazole (B20620) derivatives. | rsc.org |

Development of Novel Reaction Pathways for Fluorinated N-Propargyl Benzamides

The quest for novel and more efficient synthetic methods continues to drive innovation in organic chemistry. For fluorinated N-propargyl benzamides, new pathways are being explored that address challenges in regioselectivity, functional group tolerance, and step economy.

One innovative approach involves building the fluorinated aromatic ring system from acyclic precursors with complete regiocontrol. A boron-directed benzannulation method has been reported that allows access to a range of perfluoroalkyl-substituted aromatic compounds. nih.gov This strategy starts with fluoroalkyl trifluoroborate salts and proceeds through a cycloaddition reaction, obviating the need for direct fluorination of a pre-existing aromatic ring. nih.gov

Radical pathways also offer new possibilities. A one-pot method for synthesizing fluorinated amides has been developed that proceeds via an N-perfluoroalkylation of nitrosoarenes, followed by a controllable defluorination process. nih.gov This highlights the use of N-perfluoroalkylated amines as versatile intermediates for accessing fluorinated amide structures.

Furthermore, the development of catalytic cycles that combine multiple transformations into a single operation represents a significant advance. For example, addition-hydroamination-isomerization sequences have been developed for propargylcyanamides, providing rapid access to highly substituted 2-aminoimidazoles. acs.org While the substrate is different, the underlying principle of using a catalyst to orchestrate a cascade of reactions that functionalize a propargyl group could be adapted for the synthesis of complex benzamide derivatives. These emerging strategies underscore the continuous evolution of synthetic chemistry toward more powerful and elegant solutions for constructing complex fluorinated molecules.

Rigorous Spectroscopic and Structural Elucidation of 2 Fluoro N Prop 2 Yn 1 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE, ¹H and ¹³C NMR spectra would be essential for confirming the presence and connectivity of the aromatic and propargyl moieties.

While specific, experimentally-derived NMR data for 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE is not readily found in the reviewed literature, theoretical predictions and data from analogous structures can provide an expected spectral framework.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The protons on the fluorinated benzene (B151609) ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings.

Amide Proton (N-H): A broad singlet is expected, with its chemical shift being highly dependent on the solvent and concentration.

Propargyl Protons (-CH₂-C≡CH): The methylene (B1212753) protons adjacent to the nitrogen would likely appear as a doublet, coupled to the amide proton. The terminal alkyne proton would present as a triplet, coupled to the methylene protons.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons, with their chemical shifts influenced by the fluorine and amide substituents. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

Carbonyl Carbon (C=O): A signal in the downfield region (typically δ 160-170 ppm) is characteristic of the amide carbonyl group.

Alkyne Carbons (-C≡C-): Two signals are expected for the sp-hybridized carbons of the alkyne group.

Methylene Carbon (-CH₂-): A signal corresponding to the methylene carbon of the propargyl group would be present in the aliphatic region.

A comprehensive NMR analysis, including 2D techniques such as COSY, HSQC, and HMBC, would be required for unambiguous assignment of all proton and carbon signals.

Infrared (IR) and Raman Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Expected IR and Raman Spectral Features:

N-H Stretch: A characteristic absorption band for the amide N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.

C=O Stretch: A strong absorption band corresponding to the amide carbonyl (Amide I band) stretching vibration would be prominent, typically around 1650 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the terminal alkyne C-H stretch would appear as a sharp band around 3300 cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond of the alkyne group would exhibit a weak to medium absorption band in the region of 2100-2260 cm⁻¹.

C-F Stretch: A strong absorption band for the carbon-fluorine stretching vibration is expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the benzene ring.

While no specific IR or Raman spectra for 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE have been published, the expected vibrational modes can be predicted based on the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE (C₁₀H₈FNO), the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be measured and compared to the calculated theoretical mass. This technique would provide unequivocal confirmation of the compound's identity. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.

Single Crystal X-ray Diffraction Studies of Fluorinated N-Propargyl Benzamides

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE is not available, a study on the closely related compound, 2,6-Difluoro-N-(prop-2-ynyl)benzamide , provides valuable insights into the likely structural features. nih.govresearchgate.net

Key Structural Features from the Analogous 2,6-Difluoro-N-(prop-2-ynyl)benzamide: nih.govresearchgate.net

The molecule crystallizes in the monoclinic space group. researchgate.net

The crystal structure reveals intermolecular N—H···O hydrogen bonds, which are a common feature in amide structures, linking the molecules into chains or sheets. researchgate.net

Additionally, C—H···F hydrogen bonds contribute to the crystal packing. researchgate.net

The propargyl group is not coplanar with the benzene ring. researchgate.net

It is reasonable to expect that 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE would exhibit similar hydrogen bonding patterns and a non-planar conformation in the solid state.

Advanced Chromatographic Separation and Purity Assessment Techniques

Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE, a reversed-phase HPLC method would likely be suitable for its analysis and purification. The choice of column (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water), and detector (e.g., UV-Vis) would need to be optimized to achieve good separation and sensitivity. The purity of the compound would be determined by the percentage of the main peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable technique for the analysis of this compound, provided it is sufficiently volatile and thermally stable. GC would provide separation based on boiling point and polarity, while the mass spectrometer would provide identification and structural information.

No specific chromatographic methods for the analysis of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE have been reported in the literature, but standard method development procedures would be applicable.

In Depth Computational and Theoretical Investigations of 2 Fluoro N Prop 2 Yn 1 Yl Benzamide

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-fluoro-N-(prop-2-yn-1-yl)benzamide. These approaches, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution, molecular orbital energies, and bonding characteristics. By mapping the electron density, researchers can identify regions of the molecule that are electron-rich or electron-deficient, which is key to understanding its behavior in chemical reactions.

The reactivity of the compound is further explored by calculating parameters such as ionization potential, electron affinity, and electronegativity. These global reactivity descriptors help in predicting how the molecule will interact with other chemical species. Furthermore, quantum chemical calculations can model reaction pathways, determine the energies of transition states, and calculate activation barriers, offering a comprehensive understanding of the kinetics and thermodynamics of potential chemical transformations.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular geometry and exploring the potential energy landscape of chemical compounds. molpro.netmdpi.com For 2-fluoro-N-(prop-2-yn-1-yl)benzamide, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the equilibrium geometry. These calculations optimize bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.

While specific DFT studies on 2-fluoro-N-(prop-2-yn-1-yl)benzamide are not extensively published, experimental data from the closely related compound, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, provides a benchmark for computational accuracy. nih.govresearchgate.net For instance, the crystal structure of this related molecule shows an acetylene C≡C bond distance of approximately 1.162 Å. nih.govresearchgate.net DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), aim to reproduce such experimental values with high fidelity.

DFT is also instrumental in mapping the energy landscape, which involves identifying various conformers (different spatial arrangements of the molecule due to rotation around single bonds) and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 1: Comparison of Selected Experimental Bond Lengths in a Related Compound and Typical DFT Accuracy. Note: Experimental data is for 2,6-Difluoro-N-(prop-2-ynyl)benzamide. The table illustrates the expected agreement between experimental and theoretical values.

| Bond | Experimental Bond Length (Å) nih.govresearchgate.net | Typical DFT (B3LYP/6-311G) Deviation |

| C≡C (alkyne) | 1.162 | ± 0.02 Å |

| C=O (carbonyl) | ~1.23 | ± 0.02 Å |

| C-N (amide) | ~1.34 | ± 0.02 Å |

| C-F (aromatic) | ~1.35 | ± 0.01 Å |

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential, where red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. For 2-fluoro-N-(prop-2-yn-1-yl)benzamide, the MEP would show a significant negative potential around the carbonyl oxygen and the fluorine atom, while a positive potential would be located near the amide hydrogen.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.comlibretexts.org The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential. youtube.comyoutube.com The LUMO acts as an electron acceptor, and its energy is related to the electron affinity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

Table 2: Illustrative Frontier Orbital Data for a Benzamide (B126) Derivative. Note: These are typical energy values for a molecule of this type, calculated using DFT.

| Parameter | Energy (eV) | Significance |

| HOMO Energy | -6.8 | Represents electron-donating ability |

| LUMO Energy | -1.2 | Represents electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.6 | Indicator of chemical reactivity and stability |

Mechanistic Elucidation of Chemical Transformations involving the Propargyl Moiety

The propargyl group (prop-2-yn-1-yl) is a highly versatile functional group known to participate in a wide range of chemical transformations. Its terminal alkyne moiety is particularly reactive and can be involved in reactions such as cycloadditions (e.g., "click" chemistry), Sonogashira coupling, and nucleophilic additions.

Computational chemistry, particularly DFT, plays a vital role in elucidating the detailed mechanisms of these reactions. By modeling the reaction pathway, researchers can identify intermediates and transition states, providing a step-by-step picture of how reactants are converted into products. Calculating the activation energies for different potential pathways allows for the prediction of the most favorable reaction route and helps explain experimentally observed product distributions. For 2-fluoro-N-(prop-2-yn-1-yl)benzamide, mechanistic studies could explore, for instance, the regioselectivity of cycloaddition reactions at the alkyne or the influence of the fluorobenzamide substituent on the reactivity of the propargyl group.

Computational Predictions of Spectroscopic Parameters

Computational methods are indispensable for the prediction and interpretation of various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra. unibo.it DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in an IR spectrum. sns.it By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific vibrational mode of the molecule, such as the stretching or bending of particular bonds.

Similarly, theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants, which are essential for confirming the molecular structure. For UV-Vis spectroscopy, time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. These calculated transition energies correspond to the absorption wavelengths (λmax) in the UV-Vis spectrum, providing insights into the electronic properties of the molecule. researchgate.net

Table 3: Predicted IR Vibrational Frequencies for Key Functional Groups. Note: These values represent typical results from DFT (B3LYP/6-311G) calculations for this molecule.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H (amide) | Stretching | ~3450 |

| C≡C-H (alkyne) | Stretching | ~3300 |

| C=O (carbonyl) | Stretching | ~1680 |

| C≡C (alkyne) | Stretching | ~2120 |

| C-F (aromatic) | Stretching | ~1250 |

Structure Activity Relationship Sar Investigations of 2 Fluoro N Prop 2 Yn 1 Yl Benzamide Analogues

Positional Effects of Fluorine Substitution on Biological Modulation

The position of the fluorine atom on the benzamide (B126) ring is a critical determinant of biological activity. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions.

Research into fluorinated benzamides has shown that positional isomerism dramatically affects their biological profiles. For instance, in a series of fungicidal benzamides, derivatives with a fluorine atom at the 2-position (ortho) of the benzene (B151609) ring exhibited superior inhibitory activity against tested fungi compared to other positional isomers. mdpi.com This suggests that the ortho-fluorine in 2-fluoro-N-(prop-2-yn-1-yl)benzamide is likely crucial for its specific biological effects.

The ortho-substitution can induce a specific conformation of the molecule by influencing the torsion angle between the phenyl ring and the amide group. nih.govacs.org This conformational constraint can be key to fitting into a specific protein binding pocket. In contrast, moving the fluorine to the meta (3-position) or para (4-position) can alter these interactions, often leading to reduced activity. For example, studies on other benzamide series have noted that while para- and meta-fluorinated isomers are often isostructural, ortho-isomers can present distinct conformational variations.

Furthermore, the introduction of multiple fluorine atoms, such as in 2,6-difluorobenzamide (B103285) derivatives, has been explored to enhance activity. These di-fluoro compounds are known to possess a range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The presence of two ortho-fluorine atoms can further constrain the molecule's conformation and alter its electronic properties, which can be beneficial for certain target interactions.

Table 1: Effect of Fluorine Position on Biological Activity of Representative Benzamide Analogues html

Mechanistic Studies on the Biological and Chemical Pathways of 2 Fluoro N Prop 2 Yn 1 Yl Benzamide

Elucidation of Molecular Target Interactions and Binding Modes

A comprehensive understanding of the biological effects of 2-fluoro-N-(prop-2-yn-1-yl)benzamide would necessitate the identification of its specific molecular targets. Research in this area would involve a variety of experimental and computational approaches. Techniques such as affinity chromatography, yeast two-hybrid screening, and activity-based protein profiling could be employed to isolate and identify binding partners.

Enzyme Inhibition Kinetics and Characterization

Should 2-fluoro-N-(prop-2-yn-1-yl)benzamide be found to interact with an enzyme, a thorough kinetic analysis would be crucial to define its inhibitory mechanism. Standard enzyme assays would be performed to determine key inhibitory constants such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Further studies would aim to elucidate the mode of inhibition, discerning whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This is typically achieved by analyzing reaction rates at varying substrate and inhibitor concentrations and fitting the data to established kinetic models, such as the Michaelis-Menten equation, and visualizing the results using plots like the Lineweaver-Burk plot. The potential for covalent modification of the enzyme by the reactive propargyl group would also be a critical area of investigation.

Receptor Binding Assays and Affinity Determination

If 2-fluoro-N-(prop-2-yn-1-yl)benzamide is hypothesized to interact with a specific receptor, radioligand binding assays would be a primary method to quantify this interaction. These assays would measure the affinity of the compound for the receptor, typically expressed as the dissociation constant (Kₐ) or the inhibition constant (Kᵢ) if a competitive binding format is used. Such studies would determine the potency and selectivity of the compound for its target receptor compared to other receptors.

Investigation of Cellular Pathway Perturbations

To understand the functional consequences of the interaction of 2-fluoro-N-(prop-2-yn-1-yl)benzamide with its molecular target(s), downstream cellular effects would need to be investigated. Techniques such as transcriptomics (e.g., RNA-sequencing) and proteomics could provide a global view of the changes in gene and protein expression following treatment with the compound.

Furthermore, specific assays would be required to probe the modulation of key signaling pathways. For instance, western blotting could be used to assess the phosphorylation status of key signaling proteins, while reporter gene assays could measure the activity of specific transcription factors. These studies would help to construct a comprehensive picture of the cellular pathways perturbed by the compound.

Role of Radical Intermediates in Chemical Transformations

The chemical reactivity of 2-fluoro-N-(prop-2-yn-1-yl)benzamide, particularly any potential for undergoing chemical transformations involving radical intermediates, would be another important area of study. The propargyl group, in particular, could be susceptible to radical reactions under certain conditions. Electron paramagnetic resonance (EPR) spectroscopy, in conjunction with spin trapping techniques, would be a definitive method for the detection and characterization of any transient radical species.

Understanding the potential for radical formation is crucial as it can have significant implications for both the compound's mechanism of action and its metabolic fate.

Applications of 2 Fluoro N Prop 2 Yn 1 Yl Benzamide in Chemical Biology and As Molecular Probes

Development of "Click Chemistry" Strategies for Bioconjugation

The advent of "click chemistry," a term coined to describe reactions that are high-yielding, wide in scope, and form inoffensive byproducts, has revolutionized the field of bioconjugation. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an alkyne and an azide (B81097). nih.govresearchgate.net The terminal alkyne of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE makes it an ideal substrate for CuAAC reactions. sigmaaldrich.com

This reactivity allows for the covalent attachment of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE to biomolecules that have been metabolically, enzymatically, or chemically tagged with an azide group. nih.govjenabioscience.com This strategy has been widely employed for the labeling and detection of proteins, glycans, and nucleic acids. The robust and bioorthogonal nature of the click reaction ensures that the conjugation occurs with high specificity, even in complex biological milieu. jenabioscience.com The versatility of this approach is further highlighted by its application in creating more complex molecular architectures, such as in the synthesis of functionalized 1,4-disubstituted-1,2,3-triazole scaffolds. researchgate.net

Design and Synthesis of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE as a Chemical Reporter

A chemical reporter is a small molecule that can be metabolically incorporated into a biomolecule, bearing a bioorthogonal handle for subsequent detection and analysis. The design of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE, featuring a terminal alkyne, positions it as a potential chemical reporter. nih.govportlandpress.com The general strategy involves introducing the alkyne-tagged molecule to a biological system, where it can be incorporated into biopolymers through cellular metabolic pathways. portlandpress.comnih.gov

The synthesis of N-(prop-2-yn-1-yl)benzamide derivatives is generally achieved through the acylation of propargylamine (B41283) with a corresponding benzoyl chloride. This straightforward synthesis allows for the facile introduction of various substituents on the benzamide (B126) ring, enabling the fine-tuning of the reporter's properties. The alkyne group serves as a versatile handle for downstream applications, allowing for the attachment of affinity tags (like biotin) for enrichment or fluorophores for visualization, following a click reaction with an azide-modified counterpart. portlandpress.com

Proteomic Applications for Target Identification and Validation

Activity-based protein profiling (ABPP) has emerged as a powerful tool in chemical proteomics for the functional characterization of enzymes in their native environment. nih.govmdpi.com ABPP utilizes active site-directed chemical probes that covalently modify a specific class of enzymes. nih.govmdpi.com Probes containing a terminal alkyne, such as the scaffold of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE, are particularly valuable in this context. nih.govresearchgate.net

In a typical ABPP workflow, a complex proteome is treated with an alkyne-containing probe. nih.gov After the probe has covalently labeled its target proteins, the entire proteome is subjected to a click reaction with an azide-functionalized reporter tag, such as biotin-azide for affinity purification or a fluorescent azide for in-gel visualization. nih.gov This two-step approach allows for the identification of the protein targets of a small molecule, providing insights into its mechanism of action. acs.org The alkyne moiety of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE could be exploited in the design of such probes to identify novel protein targets and validate drug-protein interactions. nih.gov

Table 1: Key Elements of Activity-Based Protein Profiling (ABPP)

| Element | Description | Role of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE Scaffold |

| Reactive Group | Covalently binds to the active site of a target enzyme. | The benzamide core could be modified to include a reactive group directed towards a specific enzyme class. |

| Binding Group | A linker that connects the reactive group to the reporter tag. | The N-(prop-2-yn-1-yl) moiety serves as the binding group. |

| Reporter Tag | Enables detection and enrichment of labeled proteins. | The terminal alkyne acts as a handle for the attachment of a reporter tag via click chemistry. |

Fluorescent Labeling Techniques Utilizing 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization of biomolecules in cells and tissues. The terminal alkyne of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE provides a convenient site for the attachment of fluorescent dyes. biotium.comjenabioscience.com This is typically achieved by reacting the alkyne-modified molecule with an azide-containing fluorophore in a CuAAC reaction. biotium.commedchemexpress.com

This method of fluorescent labeling is highly specific and can be performed under mild, biocompatible conditions. jenabioscience.com A wide array of fluorescent dyes with azide functionalities are commercially available, covering the full visible spectrum. jenabioscience.com This allows researchers to choose the optimal fluorophore for their specific application, such as fluorescence microscopy, flow cytometry, or in-gel fluorescence scanning. biotium.com The use of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE as a fluorescent labeling reagent would involve its initial conjugation to a biomolecule of interest, followed by the click reaction with a fluorescent azide.

Table 2: Examples of Fluorescent Dyes for Alkyne Labeling

| Fluorophore Class | Excitation (nm) | Emission (nm) |

| Fluorescein (FAM) | ~495 | ~520 |

| Rhodamine (TAMRA) | ~555 | ~580 |

| Cyanine (Cy3) | ~550 | ~570 |

| Cyanine (Cy5) | ~650 | ~670 |

Chemodosimetric Systems for Functional Group Detection

Chemodosimeters are small molecules that signal the presence of a specific analyte through a measurable change, often a colorimetric or fluorescent response, resulting from a chemical reaction between the dosimeter and the analyte. inspireupedu.comuobasrah.edu.iqpcbiochemres.com The design of such systems relies on the predictable reactivity of a specific functional group within the chemodosimeter.

The terminal alkyne in 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE, while primarily known for its role in click chemistry, possesses reactivity that could potentially be harnessed for the development of chemodosimeters. inspireupedu.com For example, changes in the local environment of the alkyne, such as pH or the presence of specific metal ions, can influence its spectroscopic properties. nih.gov Furthermore, reactions that consume the alkyne group could be designed to trigger a fluorescent or colorimetric output. While this application is more speculative for this specific compound, the rich chemistry of alkynes offers a promising avenue for the design of novel chemodosimetric systems for the detection of various functional groups and analytes. sigmaaldrich.com

Conclusion and Future Research Horizons for 2 Fluoro N Prop 2 Yn 1 Yl Benzamide

Summary of Current Academic Understanding of Fluorinated Propargyl Benzamides

The current academic understanding of fluorinated propargyl benzamides is primarily built upon research into its constituent chemical motifs rather than extensive studies on the specific compound 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE. The N-(prop-2-yn-1-yl)benzamide scaffold has been investigated for its potential as a microRNA-21 inhibitor, which is relevant in cancer therapy. nih.gov Furthermore, the parent compound, N-(prop-2-yn-1-yl)benzamide, has been explored as a potential treatment for Parkinson's disease due to its inhibitory effects on tyrosine hydroxylase and its anti-inflammatory properties. biosynth.com

The introduction of fluorine into the benzamide (B126) ring, as seen in the closely related analog 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide, is known to confer a range of biological activities. nih.gov Difluorobenzamide derivatives have shown promise as antiviral, antiproliferative, anti-diabetic, anti-fungal, anti-bacterial, and anti-cancer agents. nih.gov The fluorine atom's high electronegativity and small size can significantly alter the physicochemical properties of a molecule, influencing its conformation, pKa, metabolic stability, and membrane permeability, which in turn can enhance its biological activity and pharmacokinetic profile.

A study on 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide has provided insight into the synthesis of such compounds, typically involving the reaction of the appropriately fluorinated benzoyl chloride with prop-2-yn-1-amine in the presence of a base. nih.gov The crystal structure of this di-fluorinated analog reveals specific bond lengths and angles, and the formation of intermolecular hydrogen bonds. nih.gov

While direct research on 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE is limited, the existing literature on its analogs suggests that it is a compound with significant potential for biological activity, stemming from the synergistic effects of the fluorine substituent and the propargyl amide group.

Identified Gaps in Knowledge and Unexplored Research Avenues

Despite the promising background of its constituent parts, there are significant gaps in the knowledge base specifically concerning 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE. The most prominent of these is the lack of published data on its biological activity. While its analogs have shown a wide spectrum of activities, the specific biological targets and efficacy of the mono-fluorinated compound remain to be elucidated.

Key unexplored research avenues include:

Comprehensive Biological Screening: A systematic evaluation of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE against a wide range of biological targets, including cancer cell lines, bacterial and fungal strains, and viral assays, is necessary to identify its primary therapeutic potential.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are required to understand how the compound exerts its effects at the molecular level.

Pharmacokinetic and Pharmacodynamic Profiling: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE. Such studies are crucial for determining its potential as a drug candidate.

Comparative Studies: A direct comparison of the biological activity of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE with its non-fluorinated and di-fluorinated analogs would provide valuable insights into the role of the fluorine substituent.

Future Synthetic Challenges and Opportunities for Analog Development

The synthesis of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE is expected to be straightforward, following established methods for amide bond formation. However, challenges may arise in the regioselective synthesis of mono-fluorinated benzoyl chlorides, which are the key starting materials. The development of more efficient and selective fluorination methods for aromatic rings would present a significant opportunity for the synthesis of a diverse range of analogs.

Opportunities for analog development are vast and include:

Positional Isomers: Synthesizing and evaluating the 3-fluoro and 4-fluoro isomers of N-(prop-2-yn-1-yl)benzamide to understand the structure-activity relationship (SAR) related to the position of the fluorine atom.

Substitution on the Propargyl Group: Introducing substituents on the propargyl moiety could influence the compound's interaction with biological targets and its metabolic stability.

Modifications to the Benzamide Ring: Introducing other substituents onto the fluorinated benzene (B151609) ring could further modulate the compound's biological activity and physicochemical properties.

Bioisosteric Replacement: Replacing the propargyl group with other small, reactive groups could lead to the discovery of novel compounds with improved properties.

Advanced Computational Methodologies for Rational Design and Activity Prediction

Advanced computational methodologies can play a pivotal role in guiding the future research and development of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE and its analogs. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of virtual compounds before their synthesis, thereby saving time and resources.

Specific applications of computational methods include:

Target Identification: Docking studies can be used to screen 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE against a library of known protein structures to identify potential biological targets.

Binding Mode Analysis: For a given target, molecular docking can predict the binding mode and affinity of the compound, providing insights into the key interactions that contribute to its activity.

In Silico ADME Prediction: A variety of computational models are available to predict the pharmacokinetic properties of compounds, which can help in prioritizing analogs with favorable drug-like properties.

Virtual Screening: Once a biological target is identified, virtual screening of large compound libraries can be used to identify other potential inhibitors with different chemical scaffolds.

Expanding Chemical Biology Tool Development and Applications

The propargyl group in 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE makes it an attractive candidate for the development of chemical biology tools. The terminal alkyne can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes, affinity tags, or other reporter molecules.

Potential applications in chemical biology include:

Target Identification and Validation: A tagged version of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE could be used in pull-down assays to identify its cellular binding partners.

Cellular Imaging: A fluorescently labeled analog could be used to visualize the subcellular localization of the compound and its targets.

Activity-Based Protein Profiling (ABPP): If the compound acts as a covalent inhibitor, it could be developed into an activity-based probe to study the activity of its target enzyme in complex biological systems.

The development of such chemical biology tools would not only advance our understanding of the mechanism of action of 2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE but also provide valuable reagents for the broader scientific community.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-N-(prop-2-yn-1-yl)benzamide?

- Methodological Answer : The compound can be synthesized via amidation reactions between 2-fluorobenzoic acid derivatives and propargylamine. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDCl/HOBt or HATU.

- Solvent selection (e.g., DMF or THF) to balance reactivity and solubility.

- Purification via column chromatography or recrystallization to isolate the product.

Similar protocols are validated in the synthesis of structurally related benzamides, such as 2,6-difluoro-N-(prop-2-ynyl)benzamide, where crystallographic data confirmed product integrity .

Q. How is the crystal structure of 2-Fluoro-N-(prop-2-yn-1-yl)benzamide determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation in solvents like ethanol or acetonitrile.

- Data collection at low temperatures (e.g., 150 K) to minimize thermal motion.

- Refinement using programs like SHELXL to resolve structural parameters (bond lengths, angles) and validate stereochemistry .

For example, SC-XRD resolved disorder in the propynyl group of a difluoro analog, highlighting the importance of refinement protocols .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer : Initial screening often involves:

- Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.

Computational docking (e.g., AutoDock Vina) can prioritize targets by predicting binding affinities to active sites, as demonstrated for benzamide derivatives with thiazole moieties .

Advanced Research Questions

Q. How can reaction yields be optimized for Sonogashira coupling in benzamide synthesis?

- Methodological Answer : Critical factors include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI with a 1:2 molar ratio.

- Solvent/base selection : DMF or THF with triethylamine to stabilize intermediates.

- Temperature control : 60–80°C to balance reaction rate and side-product formation.

For example, optimizing these parameters improved yields in related N-propargyl benzamide syntheses .

Q. What strategies resolve conflicting bioactivity data between in vitro and in silico studies?

- Methodological Answer : Contradictions may arise from assay conditions or target flexibility. Strategies include:

- Orthogonal assays : Validate results using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

- Molecular dynamics simulations : Assess ligand-protein stability over time (e.g., 100 ns simulations in GROMACS).

- Metabolic stability tests : Liver microsome assays to rule out rapid degradation.

Such approaches were applied to fluorinated benzamides with divergent computational and experimental IC₅₀ values .

Q. How are structure-activity relationships (SAR) investigated for fluorinated benzamides?

- Methodological Answer : SAR studies involve:

- Systematic substitution : Varying substituents (e.g., replacing fluorine with Cl/CF₃) to probe electronic effects.

- Bioisosteric replacements : Swapping the propynyl group with alkyne bioisosteres (e.g., cyclopropyl).

- 3D-QSAR modeling : Using CoMFA or CoMSIA to correlate spatial descriptors with activity.

For instance, SAR of 2-fluoro-N-thiazolylbenzamides revealed enhanced activity with electron-withdrawing groups .

Q. What crystallographic challenges arise when analyzing fluorine-substituted benzamides?

- Methodological Answer : Common issues include:

- Disorder in flexible groups : The propynyl moiety may require constrained refinement in SHELXL .

- Twinned crystals : Data integration using CELL_NOW and refinement with TWINLAWS.

- Weak diffraction : High-intensity synchrotron sources improve resolution.

These challenges were noted in studies of 2-fluoro-N-pyridylbenzamides, where twinning ratios up to 0.35 were resolved .

Q. How can computational methods predict solubility and bioavailability?

- Methodological Answer : Tools include:

- LogP calculations : Using SwissADME to estimate lipophilicity.

- Solubility parameters : Hansen Solubility Parameters (HSPiP software) for solvent selection.

- PAMPA assays : Simulate intestinal permeability in vitro.

For fluorinated benzamides, low solubility (e.g., <10 µg/mL in PBS) often necessitates prodrug strategies .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of fluorinated benzamides?

- Methodological Answer : Potential causes and solutions:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Compound purity : Verify via HPLC-MS and elemental analysis.

- Target promiscuity : Use proteome-wide profiling (e.g., KinomeScan).

A study on 4-cyano-N-furanylbenzamide highlighted batch-dependent purity as a key factor in activity variation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.